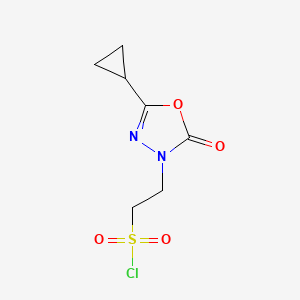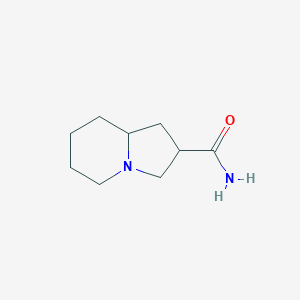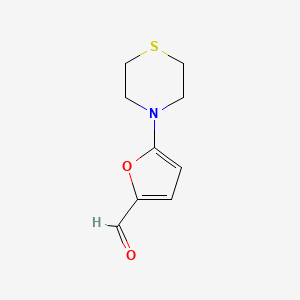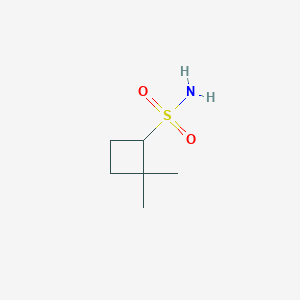
2-(5-Cyclopropyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)ethane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Cyclopropyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)ethane-1-sulfonyl chloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Méthodes De Préparation
The synthesis of 2-(5-Cyclopropyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)ethane-1-sulfonyl chloride typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the reaction of a hydrazide with an appropriate carboxylic acid derivative. For instance, the reaction of cyclopropylcarboxylic acid hydrazide with an acyl chloride can yield the desired oxadiazole ring.
Sulfonylation: The resulting oxadiazole compound can then be reacted with ethanesulfonyl chloride under suitable conditions to introduce the ethanesulfonyl chloride group.
Industrial production methods for this compound would likely involve optimization of these reactions to ensure high yield and purity, as well as the development of scalable processes.
Analyse Des Réactions Chimiques
2-(5-Cyclopropyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)ethane-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols, to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to yield the corresponding sulfonic acid.
Oxidation and Reduction:
Common reagents used in these reactions include bases (e.g., sodium hydroxide for hydrolysis), nucleophiles (e.g., amines for substitution), and oxidizing or reducing agents.
Applications De Recherche Scientifique
2-(5-Cyclopropyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)ethane-1-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of biologically active molecules, particularly those with potential antimicrobial, antiviral, or anticancer properties.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound can be used as a probe or reagent in chemical biology studies to investigate biological pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of 2-(5-Cyclopropyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)ethane-1-sulfonyl chloride depends on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The oxadiazole ring and sulfonyl chloride group can participate in various interactions, including hydrogen bonding, covalent bonding, and electrostatic interactions, which contribute to the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(5-Cyclopropyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)ethane-1-sulfonyl chloride include other oxadiazole derivatives and sulfonyl chloride-containing compounds. Some examples are:
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and may have similar biological activities.
Sulfonyl Chloride Compounds: Compounds containing the sulfonyl chloride group are known for their reactivity and use in various chemical transformations.
The uniqueness of this compound lies in the combination of the oxadiazole ring and the sulfonyl chloride group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H9ClN2O4S |
|---|---|
Poids moléculaire |
252.68 g/mol |
Nom IUPAC |
2-(5-cyclopropyl-2-oxo-1,3,4-oxadiazol-3-yl)ethanesulfonyl chloride |
InChI |
InChI=1S/C7H9ClN2O4S/c8-15(12,13)4-3-10-7(11)14-6(9-10)5-1-2-5/h5H,1-4H2 |
Clé InChI |
MFNDWKQBXHDYPL-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=NN(C(=O)O2)CCS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(2,5-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13160437.png)
![N-(thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B13160450.png)





![2-{[3-(Bromomethyl)phenoxy]methyl}pyridine](/img/structure/B13160490.png)

![Methyl 6,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13160500.png)

![3-(Pyrrolidin-1-ylmethyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13160526.png)

